

Structural Analysis and Conformational Dynamics of 2-Bromopentanoyl Chloride

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Compound of Interest

Compound Name: 2-bromopentanoyl Chloride

CAS No.: 42768-45-6

Cat. No.: B1625257

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Executive Summary & Molecular Architectonics[1]

2-Bromopentanoyl chloride (CAS: 42768-45-6) represents a critical class of

-haloacyl halides serving as a high-reactivity intermediate in organic synthesis and polymer chemistry.[1] Unlike simple alkyl halides, this molecule possesses dual electrophilic sites: the acyl carbon (hard electrophile) and the

-carbon (soft electrophile).

Its structural significance lies in its conformational lability.[1] The presence of a bulky bromine atom at the C2 position, adjacent to a planar carbonyl group, induces specific rotational barriers that dictate its reactivity profile, particularly in stereoselective nucleophilic substitutions and Atom Transfer Radical Polymerization (ATRP) initiation.

Structural Parameters

- Formula:
- Molecular Weight: 199.47 g/mol [1]

- Chirality: The C2 carbon is a stereogenic center. Commercial preparations are typically racemic, but enantiopure forms are crucial for peptidomimetic synthesis.^[1]

Conformational Analysis: The "Cis Effect"

The reactivity of **2-bromopentanoyl chloride** is governed by the spatial arrangement of the C-Br bond relative to the C=O double bond.

Rotational Isomerism

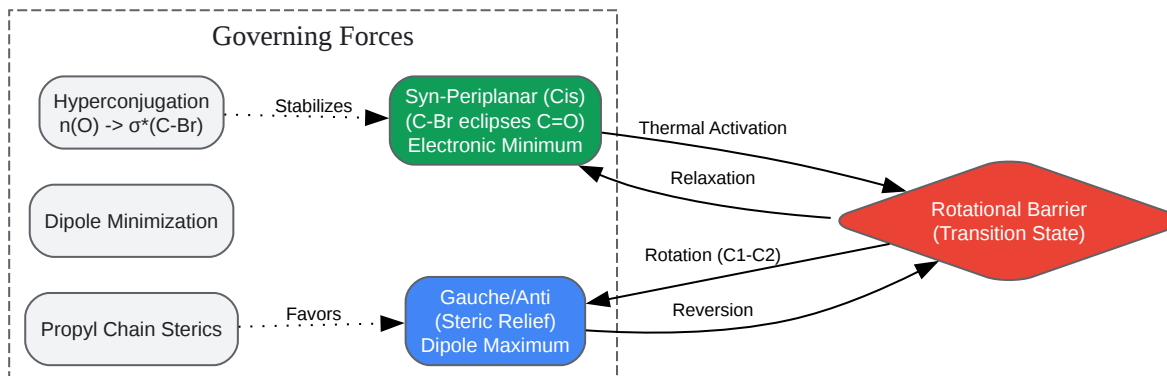
Rotation around the C1-C2 bond yields two primary conformers. Contrary to steric intuition,

-haloacyl halides often exhibit a preference for the syn-periplanar (cis) conformation, where the halogen eclipses the carbonyl oxygen.

- Syn-Periplanar (Cis): The C-Br and C=O bonds are eclipsed (dihedral angle $\approx 0^\circ$).^[1]
 - Stabilization: Quantum mechanical "Cis Effect" (hyperconjugation between oxygen lone pairs and the C-Br antibonding orbital).
- Anti-Periplanar (Trans): The C-Br and C=O bonds are anti (dihedral angle $\approx 180^\circ$).^[1]
 - Destabilization:^[2] While sterically relieved, this form is often electronically less favorable in acyl halides compared to ketones.^[1]
- Gauche: Intermediate rotation (dihedral angle $\approx 60^\circ$), often populated due to the steric bulk of the propyl chain at C2.

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the energy barriers associated with rotation.



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Figure 1: Conformational equilibrium governed by electronic (hyperconjugation) vs. steric forces.

Synthetic Protocol & Purification

The synthesis of **2-bromopentanoyl chloride** requires strict moisture exclusion.[1] The standard route utilizes thionyl chloride (

) due to the ease of removing gaseous byproducts (

,

).

Reagents & Stoichiometry

Reagent	Equiv.	Role
2-Bromopentanoic Acid	1.0	Substrate
Thionyl Chloride ()	1.2 - 1.5	Chlorinating Agent
DMF (Dimethylformamide)	0.05 (Cat.) ^[1]	Catalyst (Vilsmeier-Haack type)
Dichloromethane (DCM)	Solvent	Optional (Neat reaction preferred)

Step-by-Step Methodology

- **Setup:** Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize acidic gases.
- **Charging:** Add 2-bromopentanoic acid (e.g., 10.0 g) to the flask. Flush with dry for 15 minutes.
- **Catalysis:** Add catalytic DMF (2-3 drops). This forms the reactive chloroiminium intermediate, significantly accelerating the reaction.
- **Addition:** Add dropwise via the addition funnel at room temperature. Caution: Gas evolution () will be vigorous.
- **Reflux:** Once addition is complete, heat the mixture to 60-70°C (oil bath) for 2-3 hours. Evolution of gas should cease.^[1]
- **Purification (Distillation):**
 - Remove excess

under reduced pressure (rotary evaporator) at 40°C.

- Perform vacuum distillation on the residue. **2-Bromopentanoyl chloride** typically boils at ~60-65°C at 10 mmHg (extrapolated from homologs).[1]
- Collect the colorless to pale yellow liquid under inert atmosphere.[1]

Spectroscopic Characterization

Accurate identification relies on detecting the shift in carbonyl frequency and the specific coupling patterns of the alkyl chain.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch (

) is the diagnostic feature.

- Position: 1790 – 1815 cm^{-1} .[\[1\]](#)
- Shift Explanation: Normal acyl chlorides absorb ~1800 cm^{-1} .[\[1\]](#) The -bromo substituent exerts an inductive electron-withdrawing effect (-I), strengthening the C=O bond and shifting the frequency higher (blue shift) compared to pentanoyl chloride.
- Fermi Resonance: Often observed as a split peak (doublet) due to resonance between the fundamental C=O stretch and the first overtone of a lower-frequency mode.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

(Dry).[\[1\]](#)

- -Proton (H-2): Triplet or dd at 4.4 – 4.6 ppm.[\[1\]](#) This is significantly deshielded by both the carbonyl and the bromine.
- -Protons (H-3): Multiplet at

2.0 – 2.2 ppm.[1] These protons are diastereotopic due to the chiral center at C2, often appearing as complex multiplets rather than simple quartets.

- Terminal Methyl: Triplet at

0.9 ppm.[1]

Applications in Drug Development & Materials

Atom Transfer Radical Polymerization (ATRP)

2-Bromopentanoyl chloride is a "privileged structure" for synthesizing ATRP initiators.[1] It effectively converts hydroxyl-functionalized surfaces or drugs into macroinitiators.[1]

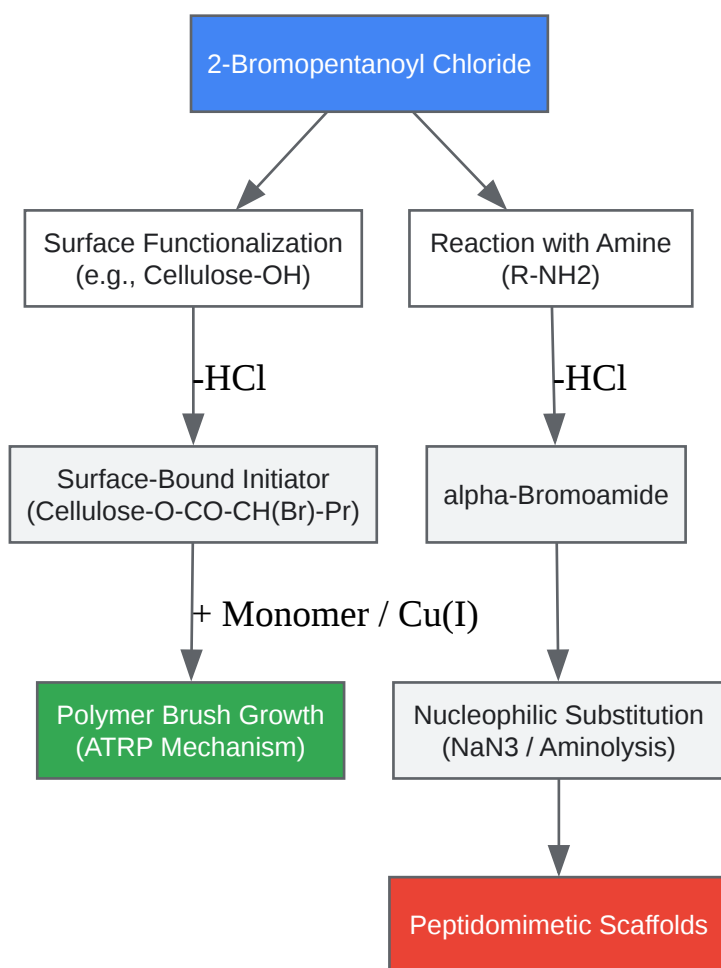
- Mechanism: The C-Br bond is homolytically cleaved by a transition metal catalyst (), initiating polymerization of methacrylates or styrenes.
- Utility: Grafting polymers from drug-eluting stents or creating block copolymer micelles for drug delivery.[1]

Peptidomimetics

The acyl chloride reacts with amines to form

-bromoamides, which are precursors to

-amino acids via nucleophilic substitution (azide displacement followed by reduction).



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Figure 2: Divergent synthetic pathways for materials science and pharmaceutical applications.

References

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